1-(Chloromethyl)-2-(difluoromethoxy)benzene
Overview
Description
“1-(Chloromethyl)-2-(difluoromethoxy)benzene” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is a derivative of benzene, which is an aromatic hydrocarbon that consists of six carbon atoms in a ring, with one hydrogen atom attached to each carbon atom .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would consist of a benzene ring with a chloromethyl group (-CH2Cl) and a difluoromethoxy group (-OCHF2) attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .Chemical Reactions Analysis
The chemical reactions involving “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would likely involve electrophilic aromatic substitution reactions, given its benzene core . In such reactions, an electrophile replaces a hydrogen atom in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would depend on its specific molecular structure. As a benzene derivative, it would likely be a volatile, flammable liquid . Its exact properties, such as boiling point, melting point, and solubility, would need to be determined experimentally .Scientific Research Applications
Application in Organic Synthesis
1-(Chloromethyl)-2-(difluoromethoxy)benzene has been applied in the field of organic synthesis. Studies have shown that benzene derivatives, including those related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, can be selectively and effectively iodinated, introducing iodine atoms at electron-rich and sterically less hindered positions on the benzene ring (Stavber, Kralj, & Zupan, 2002). Additionally, the chloromethylation of dibenzo-18-crown-6 has led to the creation of chloromethylated crown ether using reagents similar in function to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, further enabling the immobilization of these compounds on materials like crosslinked polyvinyl alcohol microspheres (Gao, 2010).
Advancements in Material Science
In material science, derivatives of 1-(Chloromethyl)-2-(difluoromethoxy)benzene have been utilized in the synthesis of polymers. For instance, the creation of poly(p-phenylene vinylene) derivatives from compounds related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, which are used as active layers in light-emitting electrochemical cells (LECs). These derivatives have shown to considerably improve the performance of such devices (Carvalho et al., 2001).
Environmental and Catalysis Research
Moreover, 1-(Chloromethyl)-2-(difluoromethoxy)benzene-related compounds have found applications in environmental science and catalysis. The study of chlorinated benzene, a compound structurally related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, has been crucial in developing methods to control pollutants like dioxin. Research involving vanadium-based catalysts to understand the catalytic conversions of chlorinated benzenes and dioxins showcases the relevance of such compounds in environmental catalysis (Lee & Jurng, 2008).
Mechanism of Action
Target of Action
It is known that similar compounds, such as single-benzene-based fluorophores (sbbfs), have an electron-donor (d)–acceptor (a) type dipolar structure within a compact benzene backbone . This suggests that 1-(Chloromethyl)-2-(difluoromethoxy)benzene may interact with similar targets.
Mode of Action
Based on its structural similarity to sbbfs, it can be inferred that it may interact with its targets through a dipolar structure within a compact benzene backbone
Biochemical Pathways
Benzene-based compounds are known to be involved in various chemical reactions of cells
Pharmacokinetics
Similar benzene-based compounds are known to be highly volatile, suggesting that exposure to these compounds primarily occurs through inhalation
Result of Action
Similar benzene-based compounds are known to have various effects on cells, including fluorescence
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Chloromethyl)-2-(difluoromethoxy)benzene. For instance, the volatility of similar benzene-based compounds suggests that their action can be influenced by factors such as temperature and pressure
Safety and Hazards
As a benzene derivative, “1-(Chloromethyl)-2-(difluoromethoxy)benzene” could potentially pose health risks. Benzene is known to be associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . Therefore, appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
1-(chloromethyl)-2-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSVTYDTWUGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585428 | |
Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42145-50-6 | |
Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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